5-Nitroisothiazole-3-carboxylic acid

Description

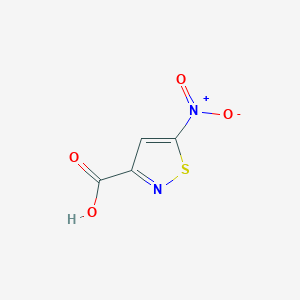

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNSNKZEWKFVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621586 | |

| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36778-15-1 | |

| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitroisothiazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining 5-nitroisothiazole-3-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Given the absence of a direct, documented synthetic protocol in current literature, this document outlines two primary, scientifically-grounded approaches: direct nitration of a precursor and a regioselective synthesis via a Sandmeyer-type reaction. This guide delves into the mechanistic rationale, step-by-step experimental protocols, and critical analysis of the advantages and challenges associated with each pathway. All proposed methodologies are supported by established chemical principles and analogous transformations reported in peer-reviewed literature.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] This scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a nitro group and a carboxylic acid moiety onto the isothiazole core can significantly modulate its physicochemical properties and biological activity. Specifically, the this compound structure presents a unique combination of an electron-withdrawing nitro group, which can act as a hydrogen bond acceptor or be metabolically reduced, and a carboxylic acid, a versatile functional group for further derivatization or for acting as a pharmacophore itself.

This guide explores the chemical synthesis of this target molecule, providing researchers with the foundational knowledge to approach its preparation in a laboratory setting.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections are considered for the synthesis of this compound.

Caption: Retrosynthetic analysis of this compound.

Strategy 1 involves the direct nitration of a pre-formed isothiazole-3-carboxylic acid. This approach is atom-economical but faces challenges in regioselectivity and potential ring degradation under harsh nitrating conditions.

Strategy 2 offers a more controlled, albeit longer, route by constructing the isothiazole ring with an amino group at the 5-position, which then serves as a handle for the regioselective introduction of the nitro group via a Sandmeyer-type reaction. This method provides unambiguous control over the final product's constitution.

Strategy 1: Synthesis via Direct Nitration

This strategy hinges on the electrophilic substitution of a suitable precursor, isothiazole-3-carboxylic acid. The synthesis is divided into two main stages: preparation of the precursor and its subsequent nitration.

Synthesis of Isothiazole-3-carboxylic Acid

The most direct precursor for nitration is isothiazole-3-carboxylic acid. A common method for its preparation is the hydrolysis of isothiazole-3-carbonitrile.

Caption: Workflow for the synthesis of the nitration precursor.

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isothiazole-3-carbonitrile (1.10 g, 10 mmol).

-

Reaction: Add 20 mL of 6 M hydrochloric acid.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

-

Isolation: The product, isothiazole-3-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold water and dry under vacuum. Recrystallization from water can be performed for higher purity.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Isothiazole-3-carbonitrile | 110.14 | 10 | 1.10 g |

| 6 M Hydrochloric Acid | - | - | 20 mL |

Causality and Trustworthiness: Acid-catalyzed hydrolysis of nitriles is a classic and reliable transformation.[3][4][5][6][7] The mechanism involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions. The self-validating aspect of this protocol lies in the physical properties of the product; a distinct solid precipitate that can be characterized by melting point and spectroscopic methods (NMR, IR) to confirm the conversion of the nitrile to the carboxylic acid.

Nitration of Isothiazole-3-carboxylic Acid

The nitration of the isothiazole ring is an electrophilic aromatic substitution. The isothiazole ring is generally considered electron-deficient and therefore less reactive than benzene. The carboxylic acid at the 3-position is a deactivating group, further reducing the ring's reactivity. Electrophilic attack on the isothiazole ring typically occurs at the C4 position. However, the deactivating group at C3 may direct the incoming electrophile to the C5 position.

-

Setup: In a 50 mL three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool 10 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add isothiazole-3-carboxylic acid (1.29 g, 10 mmol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (0.5 mL, ~12 mmol) to 5 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the isothiazole derivative, maintaining the temperature between 0 and 5 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral. The product may be a mixture of isomers requiring chromatographic separation.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Isothiazole-3-carboxylic acid | 129.14 | 10 | 1.29 g |

| Conc. Sulfuric Acid (98%) | 98.08 | - | 15 mL |

| Fuming Nitric Acid (>90%) | 63.01 | ~12 | 0.5 mL |

Challenges and Considerations: This reaction is proposed based on standard nitration procedures. However, the electron-deficient nature of the isothiazole ring, compounded by the deactivating carboxylic acid group, may lead to low yields or require forcing conditions, which could cause decomposition. A significant challenge is the potential for the formation of a mixture of 4-nitro and 5-nitro isomers, which would necessitate a difficult separation.

Strategy 2: Regioselective Synthesis via Sandmeyer-Type Reaction

This strategy ensures the correct regiochemistry by building the nitro group upon a pre-existing amino functionality at the 5-position. This multi-step approach offers superior control.

Caption: Workflow for the Sandmeyer-type synthesis.

Synthesis of 5-Aminoisothiazole-3-carboxylic Acid

A direct synthesis for this specific precursor is not well-documented. A plausible route involves the construction of a 5-aminoisothiazole with a group at the 3-position that can be subsequently converted to a carboxylic acid, such as a nitrile. The Gewald reaction, typically used for thiophene synthesis, has been modified for thiazole and by extension, could be adapted for isothiazole synthesis, although this is a more complex and less certain route.[8][9][10][11][12] A more direct, albeit still challenging, approach would be to synthesize 5-aminoisothiazole-3-carbonitrile and then hydrolyze the nitrile. For the purpose of this guide, we will assume the successful synthesis of the 5-aminoisothiazole-3-carboxylic acid precursor.

Diazotization and Nitro-dediazoniation

This two-step, one-pot procedure is the cornerstone of this strategy. The primary aromatic amine is converted to a diazonium salt, which is a superb leaving group (N₂) and can be displaced by a nitro group.[13][14][15]

-

Setup: In a 250 mL three-necked flask, suspend 5-aminoisothiazole-3-carboxylic acid (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (15 mL). Cool the suspension to 0 °C in an ice-salt bath with vigorous mechanical stirring.

-

Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

-

Catalyst Preparation: In a separate 250 mL beaker, prepare a solution of sodium nitrite (7.0 g, 100 mmol) and copper(II) sulfate pentahydrate (0.25 g, 1 mmol) in 50 mL of water. Cool this solution to 0 °C.

-

Nitro-dediazoniation: Slowly and carefully add the cold diazonium salt solution to the stirred copper/nitrite solution. Control the rate of addition to manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

-

Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Aminoisothiazole-3-carboxylic acid | 144.15 | 10 | 1.44 g |

| Conc. Hydrochloric Acid | 36.46 | - | 5 mL |

| Sodium Nitrite (for diazotization) | 69.00 | 11 | 0.76 g |

| Sodium Nitrite (for substitution) | 69.00 | 100 | 7.0 g |

| Copper(II) Sulfate Pentahydrate | 249.69 | 1 | 0.25 g |

Causality and Trustworthiness: The Sandmeyer reaction is a robust and well-established method for the conversion of aromatic amines to a wide variety of functional groups.[13][14][16] The diazotization step reliably converts the amine to a diazonium salt.[17] The subsequent copper-catalyzed displacement of the diazonium group with a nitro group from sodium nitrite provides a highly regioselective method for nitration that is often milder than direct electrophilic nitration. The evolution of nitrogen gas during the reaction serves as a visual confirmation of the reaction's progress, providing a self-validating checkpoint.

Conclusion and Outlook

The synthesis of this compound presents a significant synthetic challenge that can be approached through two distinct strategies. Direct nitration offers a shorter route but is accompanied by considerable uncertainty regarding regioselectivity and potential for low yields. In contrast, a multi-step synthesis culminating in a Sandmeyer-type reaction provides a more controlled and predictable pathway to the desired isomer, despite the increased number of synthetic steps required to prepare the necessary 5-amino precursor.

For researchers and drug development professionals, the choice of strategy will depend on the available starting materials, the tolerance for potentially difficult separations, and the importance of achieving unambiguous regiochemistry. The Sandmeyer-type approach is recommended as the more reliable and scientifically rigorous pathway for obtaining pure this compound for further investigation and application.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to 5-Nitroisothiazole-3-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Immediate Release

[SHANGHAI, CN, January 2, 2026] – 5-Nitroisothiazole-3-carboxylic acid, identified by the CAS number 36778-15-1 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and fine chemical synthesis.[1] This guide offers an in-depth exploration of its synthesis, chemical attributes, and its burgeoning role in the development of novel therapeutic agents, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid, possessing a unique molecular architecture that combines the stability of an aromatic isothiazole ring with the reactive potential of both a nitro group and a carboxylic acid moiety.[1] This combination of functional groups makes it a highly versatile intermediate for the synthesis of a wide array of complex organic molecules.[1]

The isothiazole ring itself is known for its aromatic character and stability. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, while the carboxylic acid provides a convenient handle for derivatization through common reactions like amidation and esterification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36778-15-1 | ChemScene[1] |

| Molecular Formula | C₄H₂N₂O₄S | ChemScene[1] |

| Molecular Weight | 174.13 g/mol | ChemScene[1] |

| Appearance | White to off-white solid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Purity | ≥95% | ChemScene[1] |

| Storage | Store at room temperature | ChemScene[1] |

Synthesis of this compound

A general procedure for such an oxidation is outlined in various patents for the synthesis of related heterocyclic carboxylic acids. For instance, the oxidation of a methyl-substituted thiazole to its corresponding carboxylic acid has been achieved using a mixture of nitric acid and sulfuric acid.[2]

References

A Technical Guide to the Mechanism of Action of 5-Nitroisothiazole-3-Carboxylic Acid: A Hypothesis-Driven Approach for Drug Discovery Professionals

Executive Summary: 5-Nitroisothiazole-3-carboxylic acid belongs to the nitroaromatic class of compounds, which are of significant interest in the development of antimicrobial and antiparasitic agents. While direct mechanistic data on this specific molecule is sparse, its structural features strongly suggest a mode of action consistent with other well-characterized nitroheterocycles. This guide proposes a multi-faceted mechanism of action centered on three core hypotheses: (1) bio-reductive activation by pathogen-specific nitroreductases, (2) induction of lethal oxidative stress through the generation of reactive oxygen species (ROS), and (3) direct inhibition of essential metabolic enzymes.

As a Senior Application Scientist, this document provides not just a review of the likely mechanisms but a comprehensive, field-proven experimental framework for their validation. We delve into the causality behind experimental choices and present self-validating protocols designed for clarity, reproducibility, and definitive mechanistic elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel nitroaromatic compounds and advance them through the discovery pipeline.

The Mechanistic Landscape of Nitroaromatic Antimicrobials

Nitroaromatic compounds are a cornerstone of chemotherapy for diseases caused by anaerobic bacteria and protozoa.[1] Their efficacy often stems from a common biochemical strategy: they act as prodrugs that are selectively activated within the target pathogen.[2] This activation is typically catalyzed by Type I (oxygen-insensitive) nitroreductases (NTRs), a class of enzymes present in many parasites and bacteria but absent in their mammalian hosts.[3][4][5]

The process begins with the enzymatic reduction of the nitro group (NO₂) to a nitro radical anion (NO₂⁻).[2] This highly reactive intermediate can then follow two primary pathogenic pathways:

-

Redox Cycling and Oxidative Stress: In the presence of molecular oxygen, the nitro radical anion can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This "futile cycle" can occur repeatedly, leading to a massive accumulation of reactive oxygen species (ROS) that overwhelm the pathogen's antioxidant defenses, causing widespread damage to DNA, proteins, and lipids.[2][6]

-

Generation of Cytotoxic Metabolites: Under anaerobic conditions, the nitro radical anion can be further reduced to nitroso (NO) and hydroxylamine (NHOH) intermediates.[1][2] These metabolites are highly reactive and can form covalent adducts with cellular macromolecules, disrupting their function and leading to cell death.[4]

Beyond this core activation pathway, some nitroaromatics have been shown to directly inhibit key metabolic enzymes. A prominent example is nitazoxanide, a drug containing a 5-nitrothiazole ring, which can inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for energy metabolism in anaerobic organisms.[7][8] Other targets include essential antioxidant enzymes like glutathione reductase (GR) and trypanothione reductase (TR), whose inhibition cripples the cell's ability to cope with oxidative stress.[6]

Proposed Mechanism of Action for this compound

Based on the established paradigms for related nitroheterocyclic compounds, we propose a tripartite mechanism of action for this compound. It is hypothesized that the compound functions as a selectively activated prodrug whose ultimate cytotoxicity arises from a combination of oxidative stress, covalent modification by reduced metabolites, and direct enzyme inhibition. This proposed pathway is visualized in the diagram below.

Caption: Proposed multi-pathway mechanism for this compound.

An Integrated Experimental Workflow for Mechanistic Validation

To rigorously test the proposed mechanism, a systematic, multi-step experimental approach is required. The following workflow is designed to dissect each part of the hypothesis, from initial activation to final cytotoxic effect.

Caption: A logical workflow for validating the mechanism of action.

Protocol: Determining Bio-reductive Activation via Nitroreductase Assay

Rationale & Expertise: This assay directly tests the central hypothesis: is the compound a substrate for pathogen-specific nitroreductases? We use a spectrophotometric method to monitor the consumption of the enzyme's cofactor, NADPH, which only occurs if the nitro compound is being reduced. Using a recombinant NTR from a target pathogen (e.g., Trypanosoma cruzi NTR) provides a clean, definitive system. A control reaction without the compound is critical to measure baseline NADPH oxidation, ensuring that any observed activity is compound-dependent.

Materials:

-

Recombinant Type I Nitroreductase (e.g., from T. cruzi)

-

This compound

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 10 mM stock solution of NADPH in assay buffer.

-

Dilute the recombinant NTR to a working concentration (e.g., 10 µg/mL) in assay buffer.

-

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (200 µL final volume):

-

Test Reaction: 170 µL Assay Buffer, 10 µL NTR, 10 µL NADPH stock, 10 µL Test Compound stock.

-

Negative Control (No Compound): 180 µL Assay Buffer, 10 µL NTR, 10 µL NADPH stock.

-

Negative Control (No Enzyme): 180 µL Assay Buffer, 10 µL Test Compound stock, 10 µL NADPH stock.

-

Positive Control: Use a known NTR substrate (e.g., Benznidazole) in place of the test compound.

-

-

Measurement:

-

Initiate the reaction by adding the NADPH.

-

Immediately place the plate in the spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 15 minutes. A decrease in A₃₄₀ corresponds to the oxidation of NADPH to NADP⁺.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) for each condition.

-

A significantly higher rate in the "Test Reaction" compared to the "No Compound" and "No Enzyme" controls indicates that the compound is being activated by the nitroreductase.

-

Protocol: Quantifying Intracellular ROS Production

Rationale & Expertise: If the compound is activated by an NTR, it may induce oxidative stress. This protocol uses a cell-permeable fluorescent probe, DCFDA, which becomes highly fluorescent upon oxidation by ROS. By measuring the fluorescence intensity in pathogen cells treated with the compound, we can directly quantify the generation of intracellular ROS. Comparing aerobic and anaerobic incubation conditions is a key validation step; ROS production should be significantly higher under aerobic conditions where the futile redox cycle can occur.

Materials:

-

Target pathogen cells (e.g., Trypanosoma cruzi epimastigotes)

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H₂O₂) as a positive control

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Methodology:

-

Cell Preparation:

-

Harvest pathogen cells in the logarithmic growth phase. Wash twice with PBS and resuspend to a density of 1x10⁷ cells/mL in PBS.

-

-

Probe Loading:

-

Add H₂DCFDA to the cell suspension to a final concentration of 10 µM.

-

Incubate in the dark at the pathogen's optimal temperature for 30 minutes to allow the probe to enter the cells and be deacetylated.

-

-

Treatment:

-

Wash the cells twice with PBS to remove excess probe.

-

Aliquot 100 µL of the cell suspension into the wells of the 96-well plate.

-

Add 100 µL of the test compound diluted in PBS to achieve the desired final concentrations (e.g., 1x and 5x the IC₅₀).

-

Include a vehicle control (DMSO), a negative control (untreated cells), and a positive control (100 µM H₂O₂).

-

-

Measurement:

-

Incubate the plate at the appropriate temperature for 1-2 hours.

-

Measure the fluorescence intensity using the plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence of untreated cells.

-

A dose-dependent increase in fluorescence in compound-treated cells compared to the vehicle control indicates ROS production.

-

Data Interpretation & Quantitative Benchmarking

| Parameter | Assay | Expected Result for Active Compound | Interpretation |

| IC₅₀ | Cellular Viability Assay | < 10 µM | The compound has potent activity against the target pathogen. |

| NADPH Oxidation Rate | Nitroreductase Assay | > 5 mOD/min | The compound is a substrate for the pathogen's nitroreductase. |

| Relative Fluorescence | ROS Production Assay | > 300% of control | The compound induces significant oxidative stress within the cell. |

| Enzyme Inhibition (Kᵢ) | PFOR Inhibition Assay | < 20 µM | The compound may also directly inhibit key metabolic enzymes. |

Conclusion and Future Directions

The mechanistic framework presented in this guide provides a robust, hypothesis-driven strategy for the characterization of this compound. The evidence strongly suggests that its mode of action will align with that of other therapeutic nitroaromatics, involving reductive activation by pathogen-specific enzymes leading to oxidative stress and metabolic disruption. The detailed experimental workflows provide a clear path for validating these hypotheses.

Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on determining the precise chemical nature of the cytotoxic metabolites, identifying potential resistance mechanisms (such as NTR downregulation), and evaluating its efficacy and safety in in vivo models of infection.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitroisothiazole-3-Carboxylic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Abstract

The 5-nitroisothiazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the development of novel therapeutic agents.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group, a stable isothiazole ring, and a reactive carboxylic acid handle, provides a robust platform for generating diverse chemical libraries.[1] This guide offers an in-depth exploration of this compound derivatives, focusing on their mechanism of action, synthetic pathways, structure-activity relationships, and biological applications, particularly as antimicrobial agents. We provide detailed experimental protocols and data-driven insights to equip researchers, scientists, and drug development professionals with the technical knowledge required to innovate within this promising class of compounds.

Section 1: Introduction to the 5-Nitroisothiazole Scaffold

The core compound, this compound (CAS No. 36778-15-1), is a stable, white to off-white solid under standard conditions.[1] Its chemical significance is derived from the synergistic interplay of its three primary functional components:

-

The Isothiazole Ring: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, confers significant metabolic stability.[1] It serves as the rigid backbone upon which pharmacophoric elements are strategically arranged.

-

The Nitro Group (-NO₂): Positioned at the 5-carbon, this powerful electron-withdrawing group is fundamental to the biological activity of many derivatives.[2] It acts as a pro-drug element, requiring reductive bioactivation within target pathogens to exert its cytotoxic effects.[2][3][4][5]

-

The Carboxylic Acid Group (-COOH): This functional group at the 3-position is the primary site for chemical modification.[1] Through well-established reactions like amidation and esterification, a vast array of derivatives can be synthesized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This unique combination of features makes the scaffold an attractive starting point for developing new pharmaceuticals, agrochemicals, and advanced materials.[1]

Section 2: Mechanism of Action - The Role of Bioreductive Activation

The antimicrobial power of 5-nitroisothiazole derivatives is not inherent to the parent molecule but is unlocked through a process of metabolic activation within the target cell. This prodrug strategy is a hallmark of many nitroaromatic antibiotics.[3][4][5]

The central mechanism involves the enzymatic reduction of the nitro group, a reaction preferentially carried out by nitroreductase (NTR) enzymes found in anaerobic bacteria and certain parasites.[3][6] These flavoenzymes utilize cellular reducing equivalents like NAD(P)H to catalyze the transfer of electrons to the nitro group.[6]

There are two main types of bacterial nitroreductases involved:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino derivative.[6] The highly reactive nitroso and hydroxylamine intermediates are believed to be the primary cytotoxic species, capable of causing extensive damage to cellular macromolecules, including DNA.

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes perform a single-electron reduction to form a nitro anion radical.[6] In the presence of oxygen, this radical can be futilely re-oxidized back to the parent nitro compound, generating a superoxide anion in the process. This cycle leads to the accumulation of reactive oxygen species (ROS), inducing severe oxidative stress and cell death.[3]

The resulting reactive intermediates can covalently modify and crosslink DNA, inhibit essential enzymes, and disrupt cellular redox balance, culminating in a potent bactericidal effect.[2]

Caption: Bioreductive activation pathway of 5-nitroisothiazole derivatives.

Section 3: Synthesis of this compound Derivatives

The most common synthetic strategy involves the modification of the carboxylic acid group of the parent scaffold, typically through the formation of amides. This approach allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship. The synthesis is generally a two-step process involving the activation of the carboxylic acid followed by coupling with a desired amine.

Caption: General workflow for synthesizing amide derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general procedure for synthesizing a 5-nitroisothiazole-3-carboxamide derivative.

Step 1: Formation of 5-Nitroisothiazole-3-carbonyl chloride (Acyl Chloride Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0-5.0 eq) as the solvent and activating agent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-4 hours. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a yellow-orange solid or oil and is typically used in the next step without further purification due to its reactivity.

Step 2: Amide Coupling

-

Dissolve the crude 5-nitroisothiazole-3-carbonyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

In a separate vessel, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 5-nitroisothiazole-3-carboxamide derivative.

Section 4: Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of this compound exhibit a broad spectrum of antimicrobial activities, including potent effects against both aerobic and anaerobic bacteria. Their unique mechanism of action makes them promising candidates for tackling challenging pathogens, including Mycobacterium tuberculosis.

Summary of Antibacterial Activity

The following table summarizes the in vitro activity of representative nitrothiazole derivatives against various bacterial strains. Activity is reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

| Compound Class | Representative Strain(s) | Reported MIC (µM) | Source |

| Mannich Base Nitrothiazoles | Mycobacterium tuberculosis | <0.24 - 31.25 | |

| Piperazinyl Quinolones | Gram-positive bacteria (S. aureus) | 0.008 - 0.015 (µg/mL) | [7] |

| General Nitrothiazoles | Anaerobic Bacteria | Extremely Low | [2] |

| General Nitrothiazoles | Aerobic Bacteria (E. coli) | Moderate | [2] |

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For 5-nitroisothiazole derivatives, several key principles have emerged:

-

The Nitro Group is Essential: The presence of the 5-nitro group is almost universally required for significant antimicrobial activity, underscoring its role in the bioreductive mechanism.[2]

-

Amide vs. Carboxylic Acid: Conversion of the 3-carboxylic acid to various amides generally enhances potency. The nature of the substituent on the amide nitrogen (the "R" group) is a critical determinant of activity and spectrum.

-

Lipophilicity and Substituents: The introduction of lipophilic or specific electron-withdrawing groups on the amide moiety can significantly influence antibacterial and antifungal activity. For example, incorporating fragments like arylpiperazines or substituted phenyl rings can modulate cell wall penetration and target engagement.

Caption: Key structural features governing the biological activity.

Section 5: Experimental Protocol - In Vitro Antibacterial Susceptibility Testing

To evaluate the efficacy of newly synthesized derivatives, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and scalable technique.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock: Dissolve the synthesized compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923) overnight on an appropriate agar plate. The next day, pick several colonies and suspend them in sterile Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (prediluted from the stock to twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 (sterility control).

-

Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Section 6: Challenges and Future Perspectives

Despite their therapeutic promise, the development of nitroaromatic compounds is not without challenges.

-

Potential Mutagenicity: A significant concern for nitro-containing compounds is their potential for mutagenicity. Some nitrothiazole derivatives have been shown to be mutagenic in the Ames test, a prerequisite for which is the reduction of the nitro group by bacterial nitroreductases.[5] This highlights the need for careful toxicological profiling and the design of derivatives with an improved safety index.

-

Drug Resistance: As with any antimicrobial agent, the emergence of resistance is a constant threat. Resistance to nitroaromatics can arise from mutations in the nitroreductase enzymes, preventing the activation of the prodrug.

-

Future Directions: Future research should focus on several key areas:

-

Optimizing the Safety Profile: Designing derivatives that are selectively activated by pathogen-specific enzymes while remaining inert to mammalian reductases.

-

Broadening the Spectrum: Exploring modifications to enhance activity against a wider range of pathogens, including multidrug-resistant strains and fungi.

-

Exploring New Therapeutic Areas: While the focus has been on antimicrobial activity, the isothiazole scaffold is also being investigated for anticancer and anti-inflammatory applications, representing fertile ground for new discoveries.[8]

-

Section 7: Conclusion

This compound derivatives represent a potent and versatile class of bioactive molecules. Their efficacy is rooted in a clever prodrug strategy that leverages the unique enzymatic machinery of microbial pathogens for activation. Through rational chemical modification of the core scaffold, particularly at the carboxylic acid position, researchers can develop novel compounds with tailored activity, spectrum, and pharmacokinetic properties. While challenges related to potential toxicity must be carefully managed, the continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies to combat infectious diseases and potentially other conditions.

Section 8: References

-

Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. Available at: --INVALID-LINK--

-

Padda, R. S., Riano-Pacheco, R., & Ramos-Vara, J. A. (2003). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 27(2-3), 295-305. Available at: --INVALID-LINK--

-

Physioc, S. V., & Nag, S. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 989. Available at: --INVALID-LINK--

-

Nag, S., & Physioc, S. V. (2021). Nitroaromatic Antibiotics. MDPI Encyclopedia. Available at: --INVALID-LINK--

-

Hof, H. (1985). [Mutagenic activity of nitrothiazole compounds]. Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. Serie B, Umwelthygiene, Krankenhaushygiene, Arbeitshygiene, praventive Medizin, 181(1-2), 64-70. Available at: --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Available at: --INVALID-LINK--

-

Mphahane, N., Maliehe, T. S., Wicht, K., & Warner, D. F. (2022). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Pharmaceuticals, 15(11), 1362. Available at: --INVALID-LINK--

-

Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, A., & Shafiee, A. (2003). Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones. European Journal of Medicinal Chemistry, 38(9), 851-854. Available at: --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). SAR Studies of the Thiazole Region of 1. Available at: --INVALID-LINK--

-

Abirami, K., Monika, N., & Sakthi Abirami, M. (2018). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1026-1035. Available at: --INVALID-LINK--

-

ResearchGate. (2022). (PDF) Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Available at: --INVALID-LINK--

-

Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available at: --INVALID-LINK--

References

- 1. nbinno.com [nbinno.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

The Biological Potential of 5-Nitroisothiazole-3-Carboxylic Acid: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless challenge of antimicrobial and antiparasitic resistance necessitates the exploration of novel chemical scaffolds. Among these, the 5-nitroisothiazole core has emerged as a promising pharmacophore. This technical guide delves into the biological potential of 5-nitroisothiazole-3-carboxylic acid, a key representative of this class. While direct biological data for this specific molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for its close derivatives to build a comprehensive understanding of its potential. We will explore the chemical attributes of the 5-nitroisothiazole scaffold, the demonstrated antimicrobial and antiparasitic activities of its analogues, their putative mechanisms of action, and a prospective workflow for its biological evaluation. This guide serves as a foundational resource for researchers looking to leverage the 5-nitroisothiazole scaffold in the development of next-generation therapeutic agents.

The 5-Nitroisothiazole Scaffold: Chemical Properties and Therapeutic Promise

This compound (CAS 36778-15-1) is a stable, white to off-white solid at standard conditions.[1] Its structure is characterized by a five-membered isothiazole ring, substituted with a nitro group at the 5-position and a carboxylic acid at the 3-position.[1] The isothiazole ring itself is an aromatic and stable heterocyclic system.[1]

The key to its potential biological activity lies in the interplay of its functional groups:

-

The Nitro Group (-NO₂): This electron-withdrawing group is a well-established pharmacophore in many antimicrobial and antiparasitic drugs.[1] Its presence is often crucial for the mechanism of action, which typically involves enzymatic reduction within the target organism to generate cytotoxic reactive nitrogen species.

-

The Carboxylic Acid Group (-COOH): This functional group provides a handle for further chemical modification, such as the formation of esters and amides, which can be employed as a prodrug strategy to improve pharmacokinetic properties.[1] It can also participate in hydrogen bonding and other interactions within the active site of target enzymes.

The combination of the stable isothiazole ring with the reactive potential of the nitro group and the synthetic versatility of the carboxylic acid makes this compound a compelling starting point for medicinal chemistry campaigns.[1]

Biological Activities of 5-Nitroisothiazole Derivatives

While direct biological screening data for this compound is not extensively reported, numerous studies on its derivatives highlight the significant potential of the 5-nitroisothiazole scaffold.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated pronounced antibacterial activities.[2] Studies on various analogues have shown efficacy against both aerobic and anaerobic bacteria, with a bactericidal mode of action. The nitro group on the thiazole ring is suggested to be the key chemical feature responsible for this excellent antibacterial activity.[2]

Hybrids of 5-nitrothiazoles with thiazolidin-4-ones have been synthesized and evaluated for their in vitro antimicrobial properties. These compounds have shown potent antitubercular activity and low micromolar activity against Staphylococcus aureus and Candida albicans, without significant cytotoxicity to human cells.[2]

Antiparasitic Activity

The 5-nitro-2-aminothiazole scaffold, a close relative, has been investigated for its antitrypanosomatid activity. Amide derivatives of this scaffold have shown activity against Trypanosoma cruzi and Trypanosoma brucei.[3] Some of these compounds also demonstrated moderate antileishmanial activity.[3] Interestingly, the antitrypanosomal activity of these specific 5-nitrothiazole-based compounds does not appear to be mediated by type I nitroreductases, suggesting alternative mechanisms of action may be at play for this particular subclass.[3]

Putative Mechanism of Action

The most widely accepted mechanism of action for many nitro-heterocyclic drugs involves the bioreduction of the nitro group. This process is typically mediated by nitroreductase enzymes present in susceptible microorganisms.

Caption: Putative mechanism of action for 5-nitroisothiazole compounds.

This reduction cascade generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The selectivity of these compounds often arises from the presence of specific nitroreductases in pathogenic microorganisms that are absent in host cells.

Prospective Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic in vitro screening cascade is recommended.

Caption: A prospective workflow for the biological evaluation of this compound.

Experimental Protocols

4.1.1. Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.1.2. In Vitro Antiparasitic Assay (e.g., against Trypanosoma cruzi)

-

Cell Culture: Host cells (e.g., L6 myoblasts) are seeded in a 96-well plate and infected with trypomastigotes of T. cruzi.

-

Compound Addition: After allowing for parasite invasion, various concentrations of this compound are added to the wells.

-

Incubation: The plate is incubated for a period sufficient for intracellular parasite replication (e.g., 72 hours).

-

Quantification of Parasite Load: The number of intracellular parasites is quantified, for example, by staining with a DNA-intercalating dye (e.g., DAPI) and automated microscopy or by using a reporter gene-expressing parasite line.

-

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Conclusion and Future Perspectives

While direct evidence for the biological activity of this compound remains to be established, the extensive body of research on its derivatives strongly suggests that the 5-nitroisothiazole scaffold is a fertile ground for the discovery of novel antimicrobial and antiparasitic agents. The presence of the critical nitro pharmacophore, combined with the synthetic tractability afforded by the carboxylic acid moiety, positions this molecule as an attractive starting point for drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of this compound and its simple derivatives. Such studies will be instrumental in elucidating the structure-activity relationships of this promising class of compounds and in unlocking their full therapeutic potential in the fight against infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 2 from Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

5-nitroisothiazole-3-carboxylic acid literature review

An In-Depth Technical Guide to 5-Nitroisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 36778-15-1) is a specialized heterocyclic compound that serves as a critical building block in advanced chemical synthesis.[1] Its unique molecular architecture, featuring an aromatic isothiazole ring functionalized with both a nitro group and a carboxylic acid, imparts distinct reactivity that is highly valued in medicinal chemistry, materials science, and fine chemical production. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isothiazole ring, while the carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations, including esterification and amidation.[1] This guide offers a comprehensive review of its chemical properties, synthetic considerations, reactivity, and the broad pharmacological potential of the underlying nitroisothiazole scaffold, positioning it as a molecule of significant interest for future research and development.

Core Molecular Structure and Significance

At its core, this compound is defined by three key functional components that dictate its chemical behavior and utility. The isothiazole ring is an aromatic five-membered heterocycle containing nitrogen and sulfur, known for its stability and presence in numerous biologically active compounds.[1][2] The nitro group at the 5-position acts as a strong electron-withdrawing group, modulating the reactivity of the ring system. The carboxylic acid at the 3-position is the primary site for synthetic modification, allowing for the construction of more complex molecular derivatives.[1] This trifunctional arrangement makes the molecule a highly versatile intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials like photoresists for electronic applications.[1]

Physicochemical and Computational Properties

The physical and computational properties of this compound provide essential insights for its handling, storage, and application in predictive modeling for drug design. The compound typically appears as a white to off-white solid, indicating stability under standard laboratory conditions.[1]

| Property | Value | Source |

| CAS Number | 36778-15-1 | [1][3] |

| Molecular Formula | C₄H₂N₂O₄S | [3] |

| Molecular Weight | 174.13 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [3] |

| Topological Polar Surface Area (TPSA) | 93.33 Ų | [3] |

| LogP | 0.7495 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Reactivity

Synthetic Strategies

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related compounds. One documented route involves the oxidation of a precursor molecule, 3-methyl-5-nitroisothiazole, to yield the corresponding carboxylic acid.[4]

Another relevant and powerful strategy involves the functional group transformation of a corresponding carboxamide. Recent studies have demonstrated that isothiazole-5-carboxamides can be efficiently converted to their carboxylic acid analogs in high yields (95-99%) by treatment with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C).[5] This method represents a reliable late-stage conversion that could be applied to a suitably prepared 5-nitroisothiazole-3-carboxamide precursor. The broader field of isothiazole synthesis is rich with diverse strategies, including one-pot transition metal-free reactions and multi-component cascade annulations, which provide numerous pathways to construct the core heterocyclic ring system.[6][7][8]

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group. This group serves as a primary site for derivatization to generate esters, amides, and other acyl derivatives, which is a cornerstone of its utility as a synthetic intermediate.[1]

-

Esterification: The carboxylic acid can be converted to an ester via reactions like the Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[9]

-

Amidation: Formation of amides typically requires activation of the carboxylic acid, as direct reaction with an amine is often inefficient. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate that is readily attacked by an amine.[10]

The nitro group strongly influences the electronic character of the isothiazole ring, making it more electron-deficient. This can affect the susceptibility of the ring to nucleophilic attack and modulates the overall biological properties of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Isothiazoles. Part XV. 5-Nitroisothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 5-Nitroisothiazole-3-Carboxylic Acid and its Structural Analogs

This guide provides a comprehensive exploration of the 5-nitroisothiazole-3-carboxylic acid scaffold, a versatile building block in medicinal chemistry and materials science. We will delve into its structural analogs, synthesis strategies, diverse biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique nitroheterocyclic core for novel applications.

Part 1: The 5-Nitroisothiazole Core: A Foundation for Innovation

The this compound molecule is a distinct entity in the world of fine chemicals. Its structure, featuring a stable isothiazole ring, is activated by a potent electron-withdrawing nitro group at the C5 position and functionalized with a carboxylic acid at the C3 position.[1] This combination of features makes it a valuable intermediate for complex organic synthesis.[1]

The isothiazole ring itself is aromatic and stable, providing a rigid scaffold. The nitro group significantly influences the molecule's reactivity and is often a key pharmacophore in antimicrobial agents. The carboxylic acid serves as a versatile chemical handle, allowing for straightforward modifications such as amidation and esterification to generate diverse libraries of compounds.[1]

References

A Theoretical Deep Dive into 5-Nitroisothiazole-3-Carboxylic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisothiazole-3-carboxylic acid is a multifaceted compound featuring a unique isothiazole ring system, a nitro group, and a carboxylic acid functional group.[1] This distinct structure imparts valuable chemical properties, positioning it as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials for the electronics industry, particularly in photoresists.[1] This guide delves into the theoretical studies of this compound, providing a comprehensive framework for understanding its molecular structure, electronic properties, and reactivity through the lens of computational chemistry. By leveraging Density Functional Theory (DFT), we can elucidate the fundamental characteristics of this molecule, offering insights that are critical for its application in drug design and materials science.

Introduction: The Significance of this compound

Isothiazole-containing compounds are of significant interest due to their wide range of biological activities, including antibacterial, anticancer, and anti-HIV properties. The incorporation of a carboxylic acid moiety provides a handle for further chemical modifications, such as esterification and amidation, allowing for the generation of diverse chemical libraries for drug discovery.[1] The nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's reactivity and electronic properties.[1]

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for modern chemical research. They provide a microscopic understanding of molecular properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, theoretical calculations can predict its three-dimensional structure, vibrational spectra, and electronic distribution, all of which are crucial for understanding its behavior in chemical reactions and biological systems.

Theoretical Methodology: A Self-Validating System

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. The choice of functional and basis set is critical for obtaining reliable results. For molecules containing sulfur and nitro groups, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide accurate geometries and electronic properties.[2][3]

Computational Workflow

A typical theoretical investigation of this compound would follow a well-defined, self-validating workflow. This ensures the reliability and reproducibility of the obtained results.

Caption: A typical workflow for the theoretical study of this compound.

The process begins with the construction of an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation using DFT. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also provides the theoretical vibrational spectrum. From the optimized geometry and wavefunction, a host of electronic properties can be calculated.

Structural and Vibrational Analysis

The optimized geometry of this compound provides fundamental information about its shape and connectivity. Key structural parameters, such as bond lengths and dihedral angles, can be extracted and compared with experimental data if available, or with data from similar molecules.

Optimized Geometrical Parameters

The planarity of the isothiazole ring and the orientation of the carboxylic acid and nitro groups are of particular interest. The electron-withdrawing nature of the nitro group and the carboxylic acid can influence the bond lengths within the isothiazole ring.

| Parameter | Predicted Value (Å or °) |

| C3-C4 Bond Length | Value |

| C4-S Bond Length | Value |

| N-O (Nitro) Bond Lengths | Value |

| C-C (Carboxyl) Bond Length | Value |

| O-C-O (Carboxyl) Angle | Value |

| Dihedral Angle (Ring-COOH) | Value |

| Caption: A summary of predicted key geometrical parameters for this compound. Values would be populated from actual DFT calculations. |

Vibrational Spectroscopy

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum.[4] This is an invaluable tool for interpreting experimental spectra and assigning specific vibrational modes to the observed peaks. The characteristic vibrational frequencies of the nitro and carboxylic acid groups are of particular importance.

Carboxylic acids typically show a very broad O-H stretching absorption in the IR spectrum between 2500 and 3300 cm⁻¹, and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[5] The exact position of the C=O stretch can be correlated with the pKa of the acid.[6] The nitro group will exhibit symmetric and asymmetric stretching modes, which are also characteristic.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Value |

| C=O Stretch (Carboxylic Acid) | Value |

| NO₂ Asymmetric Stretch | Value |

| NO₂ Symmetric Stretch | Value |

| Isothiazole Ring Vibrations | Value |

| Caption: Predicted characteristic vibrational frequencies for this compound. Values would be populated from actual DFT calculations. |

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and its interactions with other molecules. DFT provides a wealth of information about the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7] For this compound, the HOMO is expected to be localized on the isothiazole ring, while the LUMO is likely to be distributed over the nitro group and the ring, reflecting the electron-withdrawing nature of the nitro group.

References

- 1. nbinno.com [nbinno.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. TRDizin [search.trdizin.gov.tr]

- 4. asianpubs.org [asianpubs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 5-Nitroisothiazole-3-Carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a continuous supply of versatile molecular scaffolds. Among these, heterocyclic compounds have proven to be particularly fruitful starting points. This guide focuses on a promising, yet specialized, building block: 5-nitroisothiazole-3-carboxylic acid . This molecule, characterized by its distinct isothiazole ring system bearing both a nitro group and a carboxylic acid, offers a unique combination of chemical properties that make it an attractive intermediate for the synthesis of new pharmaceuticals.[1]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide not only the theoretical underpinning of this compound's utility but also practical, field-proven protocols for its application in a drug discovery context. We will explore its derivatization and its evaluation in key therapeutic areas, including oncology and infectious diseases.

Part 1: The this compound Scaffold: A Profile

The this compound molecule (CAS Number: 36778-15-1) is a white to off-white solid, indicating its stability under standard laboratory conditions, which facilitates its handling and storage.[1] Its structure is a confluence of three key functional groups, each contributing to its chemical reactivity and potential biological activity.

-

The Isothiazole Ring: This five-membered aromatic heterocycle containing sulfur and nitrogen is a "privileged scaffold" in medicinal chemistry.[2] Its presence in a molecule can confer favorable pharmacokinetic properties and provides a rigid framework for the orientation of other functional groups.

-

The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the isothiazole ring, impacting its reactivity.[1] Furthermore, the nitro group itself is a key pharmacophore in certain classes of antimicrobial agents, where it can be bioreduced to generate cytotoxic radical species.[3]

-

The Carboxylic Acid: This functional group is a critical handle for synthetic modification. It provides a convenient site for derivatization, most commonly through the formation of amides, allowing for the exploration of a wide chemical space and the optimization of interactions with biological targets.[1]

These features make this compound a valuable starting material for creating libraries of compounds for screening against various disease targets.

Part 2: Applications in Drug Discovery: Targeting Kinases and Microbes

The 5-nitroisothiazole scaffold has been successfully incorporated into molecules targeting a range of biological pathways. Two prominent examples are the inhibition of c-Jun N-terminal kinases (JNKs) and the development of antibacterial agents.

Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress, inflammation, and apoptosis.[4] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[5] Consequently, JNK inhibitors are of significant therapeutic interest.

Derivatives of 5-nitrothiazole have been identified as potent inhibitors of JNKs, targeting the interaction site for the scaffold protein JIP-1.[6] The nitrothiazole moiety plays a crucial role in binding to this site. The general mechanism of JNK activation and its inhibition is depicted below.

Caption: Simplified JNK signaling pathway and point of inhibition.

Antibacterial Activity

The nitrothiazole moiety is a known pharmacophore for antibacterial activity.[7] Derivatives have shown potent, bactericidal effects against a range of bacteria, including both aerobic and anaerobic species.[3][8] The proposed mechanism of action involves the reduction of the nitro group within the bacterial cell to generate reactive nitrogen species that are toxic to the microorganism.[3] This makes the 5-nitroisothiazole scaffold a promising starting point for the development of new antibiotics, a critical area of research given the rise of antibiotic resistance.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a derivative of this compound and for its biological evaluation.

Synthesis of a 5-Nitroisothiazole-3-carboxamide Derivative

The following is a two-step process for the synthesis of a representative amide derivative. The first step is the preparation of the starting material, this compound, from its corresponding amide. The second step is a standard amide coupling reaction.

Protocol 3.1.1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of isothiazole carboxylic acids from their corresponding carboxamides.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitroisothiazole-3-carboxamide (1 equivalent) in a 1:1 mixture of concentrated sulfuric acid and water.

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

Isolation: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 3.1.2: Synthesis of a 5-Nitroisothiazole-3-carboxamide Derivative via EDC/HOBt Coupling

This protocol utilizes the common and efficient EDC/HOBt coupling reagents for amide bond formation.[9][10]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-nitroisothiazole-3-carboxamide derivative.

Caption: Synthetic workflow for a 5-nitroisothiazole-3-carboxamide derivative.

Biological Evaluation Protocols

The following protocols are for the in vitro evaluation of the synthesized derivatives.

Protocol 3.2.1: In Vitro JNK1 Kinase Assay (Non-Radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the JNK1 enzyme.[7][11]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing JNK1 kinase buffer, recombinant JNK1 enzyme, and the c-Jun substrate.

-

Compound Addition: Add the synthesized 5-nitroisothiazole derivative at various concentrations to the wells. Include a positive control (known JNK inhibitor) and a negative control (DMSO vehicle).

-

Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30 °C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect the phosphorylated c-Jun using a specific primary antibody against phospho-c-Jun (Ser63) and a corresponding HRP-conjugated secondary antibody.

-

Analysis: Quantify the band intensities using a chemiluminescence imager. Calculate the IC50 value for the test compound.

Protocol 3.2.2: Antiproliferative Assay (K562 Cells)

This assay determines the effect of a compound on the proliferation of the K562 human chronic myelogenous leukemia cell line.[12]

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 5-nitroisothiazole derivative for 72 hours.

-

MTS Assay: Add MTS reagent to each well and incubate for 2-4 hours until a color change is observed.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3.2.3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[13]

-

Compound Preparation: Prepare a serial dilution of the 5-nitroisothiazole derivative in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in the appropriate broth.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-